4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one

Description

Structural Classification and Nomenclature

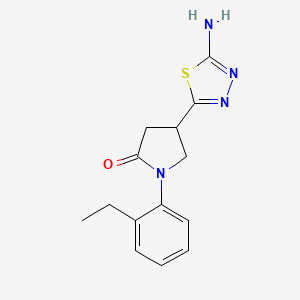

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic structures containing multiple functional groups and ring systems. The compound belongs to the broader classification of heterocyclic organic compounds, specifically those containing both sulfur and nitrogen heteroatoms within aromatic and non-aromatic ring systems. From a structural perspective, the molecule can be dissected into three primary components: the 1,3,4-thiadiazole heterocycle, the pyrrolidin-2-one lactam ring, and the 2-ethylphenyl aromatic substituent.

The 1,3,4-thiadiazole ring system represents a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and one sulfur atom at position 4. This particular thiadiazole isomer is distinguished from other thiadiazole variants by the specific positioning of the heteroatoms within the ring structure. The amino substituent at position 5 of the thiadiazole ring contributes to the compound's potential for forming hydrogen bonds and participating in various chemical reactions. The thiadiazole moiety acts as a bioisostere of other heterocyclic systems and has been recognized as a privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.

The pyrrolidin-2-one component constitutes a five-membered lactam ring that serves as the central linking unit between the thiadiazole heterocycle and the aromatic substituent. The lactam functionality is positioned at the 2-position of the pyrrolidine ring, creating a cyclic amide that exhibits distinct chemical and physical properties compared to linear amides. The nitrogen atom of the pyrrolidinone ring carries the 2-ethylphenyl substituent, which contributes to the molecule's overall lipophilicity and may influence its pharmacokinetic behavior.

The nomenclature system assigns positional numbering that begins with the pyrrolidin-2-one as the parent structure, with the thiadiazole ring attached at position 4 and the ethylphenyl group connected to the nitrogen atom at position 1. The 2-ethylphenyl designation indicates that the ethyl group is attached to the ortho position of the benzene ring relative to the point of attachment to the pyrrolidinone nitrogen. This specific regioisomer represents one possible arrangement among several potential substitution patterns for the ethylphenyl group.

| Structural Component | Chemical Classification | Position/Substitution | Molecular Contribution |

|---|---|---|---|

| 1,3,4-Thiadiazole | Five-membered aromatic heterocycle | 5-amino substituted | C₂H₃N₃S |

| Pyrrolidin-2-one | Five-membered lactam | 4-thiadiazole, 1-ethylphenyl substituted | C₄H₆NO |

| 2-Ethylphenyl | Aromatic substituent | Ortho-ethyl substitution | C₈H₉ |

| Overall Molecule | Heterocyclic hybrid compound | - | C₁₄H₁₆N₄OS |

Historical Context of Thiadiazole-Pyrrolidinone Hybrid Scaffolds

The development of thiadiazole-pyrrolidinone hybrid scaffolds represents a significant advancement in the evolution of heterocyclic chemistry and pharmaceutical research. The historical context of these compounds can be traced through the independent development of both thiadiazole and pyrrolidinone chemistry, followed by their strategic combination in modern medicinal chemistry programs. The 1,3,4-thiadiazole ring system has been recognized as a pharmacologically important heterocycle since the mid-20th century, with early research demonstrating its potential in various therapeutic applications.

The synthesis methodology for 1,3,4-thiadiazoles has evolved significantly over time, with researchers developing multiple synthetic routes to access these heterocyclic systems. Traditional approaches include the formation of one bond, two bonds, three bonds, or four bonds through various cyclization reactions. The most common synthetic strategies involve the cyclization of diacylhydrazines with sulfur sources, the reaction of thiohydrazides with carbon sources, and the treatment of hydrazones with sulfur-containing reagents. These methodological developments provided the foundation for creating more complex thiadiazole-containing structures, including hybrid compounds that incorporate additional pharmacophoric elements.

The pyrrolidinone ring system has similarly enjoyed extensive investigation in pharmaceutical chemistry due to its presence in numerous biologically active natural products and synthetic compounds. The lactam functionality provides opportunities for hydrogen bonding interactions and serves as a versatile synthetic intermediate for further chemical modifications. The combination of pyrrolidinone rings with aromatic substituents has been explored extensively, with researchers investigating how different substitution patterns influence biological activity and pharmacokinetic properties.

The emergence of hybrid scaffolds combining thiadiazole and pyrrolidinone functionalities represents a relatively recent development in medicinal chemistry, driven by the recognition that combining multiple pharmacophoric elements within a single molecule can lead to enhanced biological activity profiles. This approach, known as molecular hybridization, has gained prominence as a strategy for developing novel therapeutic agents that can address multiple biological targets simultaneously or exhibit improved efficacy compared to single-pharmacophore compounds. The concept of hybridization is particularly valuable in addressing challenges such as antimicrobial resistance, where traditional single-target approaches have proven insufficient.

Research into fluoroquinolone-thiadiazole hybrids has demonstrated the potential of this combinatorial approach in developing compounds with enhanced antimicrobial activity against resistant bacterial strains. The thiadiazole moiety contributes intrinsic antimicrobial activity, while also potentially reducing the compound's susceptibility to bacterial efflux pumps, a common resistance mechanism. This dual mechanism of action makes it more difficult for bacteria to develop resistance, as it would require simultaneous mutations across multiple pathways.

The synthesis and evaluation of various thiadiazole derivatives has revealed structure-activity relationships that guide the design of new hybrid compounds. Studies have shown that halogen substitution, particularly with chlorine and fluorine, can enhance antibacterial activity with preference against gram-positive bacteria, while oxygenated substituents tend to impart antifungal activity. The incorporation of different aromatic substituents on pyrrolidinone rings has similarly been shown to influence biological activity profiles, with specific substitution patterns correlating with enhanced potency against particular biological targets.

| Historical Period | Key Developments | Research Focus | Compound Examples |

|---|---|---|---|

| 1950s-1970s | Initial thiadiazole synthesis methods | Basic heterocyclic chemistry | Simple 1,3,4-thiadiazole derivatives |

| 1980s-1990s | Pyrrolidinone pharmaceutical applications | Structure-activity relationships | N-substituted pyrrolidin-2-ones |

| 2000s-2010s | Molecular hybridization concepts | Antimicrobial resistance | Fluoroquinolone-thiadiazole hybrids |

| 2010s-Present | Advanced hybrid scaffolds | Multitarget drug design | Complex thiadiazole-pyrrolidinone systems |

The contemporary understanding of thiadiazole-pyrrolidinone hybrid scaffolds reflects decades of accumulated knowledge regarding both individual ring systems and their potential for synergistic combination. Current research continues to explore new synthetic methodologies for accessing these complex structures, as well as investigating their biological activities across diverse therapeutic areas including antimicrobial, anticancer, and neurological applications. The compound this compound represents a specific example of this broader class of hybrid molecules, embodying the principles of molecular hybridization that have emerged from this rich historical development.

Propriétés

IUPAC Name |

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-2-9-5-3-4-6-11(9)18-8-10(7-12(18)19)13-16-17-14(15)20-13/h3-6,10H,2,7-8H2,1H3,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOILJKAJWDJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101161622 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-63-9 | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101161622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a thiadiazole moiety, which is known for various biological activities including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C14H16N4OS

- Molecular Weight : 288.37 g/mol

- CAS Number : 1217862-63-9

- Purity : Typically around 95% .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of compounds based on the thiadiazole scaffold have shown promising in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The compound's structure allows for modifications that can enhance its potency.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 4i (most potent derivative) | MCF-7 | 2.32 |

| 4e (ortho-substituted derivative) | MCF-7 | 5.36 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities. For example:

| Activity Type | Target Organism | Inhibition (%) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 58% - 66% |

| Antifungal | Candida albicans | MIC = 24–26 µg/mL |

These findings suggest that modifications to the thiadiazole ring can enhance its efficacy against various microbial strains .

Neuroprotective and Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit neuroprotective effects and anti-inflammatory properties. The presence of the thiadiazole ring contributes to these activities due to its ability to interact with biological targets involved in inflammation and neuronal protection .

Case Studies

A notable study synthesized several derivatives of thiadiazole and evaluated their biological activities. Among them, compounds with specific substitutions showed enhanced anticancer activity and lower toxicity profiles compared to traditional chemotherapeutics. The structure–activity relationship (SAR) analysis indicated that lipophilicity and electronic properties of substituents significantly influence biological outcomes.

Applications De Recherche Scientifique

The compound's biological activity is largely attributed to the presence of the thiadiazole moiety, which is known for its pharmacological potential. Below are detailed applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound has shown promising in vitro cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 (breast adenocarcinoma) | TBD |

| 4i (most potent derivative) | MCF-7 | 2.32 |

| 4e (ortho-substituted derivative) | MCF-7 | 5.36 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored extensively. The compound has demonstrated significant antibacterial and antifungal activities.

| Activity Type | Target Organism | Inhibition (%) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 58% - 66% |

| Antifungal | Candida albicans | MIC = 24–26 µg/mL |

These findings suggest that modifications to the thiadiazole ring can enhance efficacy against various microbial strains.

Neuroprotective and Anti-inflammatory Effects

Thiadiazole derivatives have been reported to exhibit neuroprotective effects and anti-inflammatory properties. The compound's structure allows it to interact with biological targets involved in inflammation and neuronal protection, making it a candidate for further research in neurodegenerative diseases.

Case Studies

Several studies have synthesized derivatives of thiadiazole and evaluated their biological activities:

- Anticancer Study : A study synthesized various thiadiazole derivatives, noting that specific substitutions enhanced anticancer activity while reducing toxicity compared to traditional chemotherapeutics. Structure–activity relationship (SAR) analysis indicated that lipophilicity and electronic properties of substituents significantly influence biological outcomes.

- Antimicrobial Research : Another study focused on the antimicrobial efficacy of modified thiadiazole compounds against a range of pathogens, demonstrating that certain structural modifications could lead to improved antibacterial and antifungal activity.

Comparaison Avec Des Composés Similaires

Key Differences :

- Electronic Effects : Electron-donating groups (e.g., methoxy) increase polarity and solubility, whereas electron-withdrawing groups (e.g., chloro) enhance stability and membrane permeability .

Analogues with Modified Core Structures

Triazole- and Imidazole-Containing Derivatives

The compound 4-(4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)phenyl)-1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one (MW: ~530 g/mol) incorporates dual thiadiazole units and a triazole core. Computational studies suggest enhanced π-π stacking interactions with aromatic residues in enzyme active sites compared to the pyrrolidin-2-one core .

Chromen-4-one Derivatives

Example 76 in describes a chromen-4-one derivative with a thiadiazole-linked pyrazolo[3,4-d]pyrimidine group. Such compounds exhibit fluorescence properties and are explored as kinase inhibitors (e.g., targeting EGFR), contrasting with the simpler pyrrolidin-2-one scaffold .

Méthodes De Préparation

Synthesis of the 5-Amino-1,3,4-thiadiazole Core

The synthesis of the 5-amino-1,3,4-thiadiazole moiety is typically achieved through cyclization reactions involving thiosemicarbazides or related precursors. A common approach involves:

- Step 1: Preparation of thiosemicarbazide derivatives by condensation of hydrazine carbothioamide with appropriate acyl chlorides or esters.

- Step 2: Cyclization under acidic conditions (e.g., concentrated sulfuric acid) to form the 1,3,4-thiadiazole ring with an amino substituent at the 5-position.

This method is supported by literature protocols where hydrazine hydrate reacts with pyridazine derivatives, followed by treatment with ethyl chloroacetate and thiosemicarbazide to yield hydrazine carbothioamide intermediates. Subsequent acid-mediated cyclization furnishes the 5-amino-1,3,4-thiadiazole ring system.

Formation of the Pyrrolidin-2-one Ring with 2-Ethylphenyl Substitution

The pyrrolidin-2-one ring bearing a 2-ethylphenyl substituent at the nitrogen can be constructed via intramolecular cyclization reactions. A notable method involves:

- Ethyl chlorooxoacetate reacting with the 2-amino-1,3,4-thiadiazole derivative to form ethyl 2-oxo-2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]acetate intermediates.

- Subsequent reaction with triphenylphosphine and acetylenic esters (such as dimethyl acetylenedicarboxylate) in a one-pot process leads to intramolecular Wittig reactions that cyclize the molecule into a highly functionalized pyrrolidinone ring.

This one-pot synthesis method is efficient, mild, and avoids the need for prior activation steps. The reaction proceeds in dichloromethane at room temperature over 24 hours, followed by purification via column chromatography.

Detailed Synthetic Route Summary

| Step | Reaction Details | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of hydrazine carbothioamide intermediate | Hydrazine hydrate + pyridazine derivative + ethyl chloroacetate + thiosemicarbazide, stirring | Intermediate for thiadiazole ring formation |

| 2 | Cyclization to 5-amino-1,3,4-thiadiazole | Concentrated sulfuric acid, 0–5°C, stirring | Formation of 5-amino-1,3,4-thiadiazole core |

| 3 | Formation of ethyl 2-oxo-2-[(5-amino-1,3,4-thiadiazol-2-yl)amino]acetate | Reaction of 2-amino-thiadiazole with ethyl chlorooxoacetate | Key intermediate for pyrrolidinone ring synthesis |

| 4 | One-pot intramolecular Wittig cyclization | Triphenylphosphine + acetylenic esters (e.g., dimethyl acetylenedicarboxylate) in CH2Cl2, 24 h | Cyclization to 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one |

Analytical and Purification Techniques

- Purity Assessment: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure of intermediates and final products.

- Melting Points: Consistency with literature melting points validates compound identity.

Research Findings and Advantages of the Preparation Method

- The one-pot synthesis involving intramolecular Wittig reaction is notable for its simplicity , mild reaction conditions , and high yields (e.g., 70% yield reported for similar pyrrolidinone derivatives).

- The method avoids harsh reagents or extreme conditions, making it suitable for scale-up and further functionalization.

- The presence of the 5-amino substituent on the thiadiazole ring is critical for biological activity and is efficiently introduced via the described cyclization.

- The combined thiadiazole-pyrrolidinone scaffold has been linked to promising anticonvulsant and other pharmacological activities, supporting the synthetic approach's relevance.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-Amino-1,3,4-thiadiazole derivatives, ethyl chlorooxoacetate, acetylenic esters, triphenylphosphine |

| Solvent | Dichloromethane (CH2Cl2), ethanol (for intermediate steps) |

| Reaction Conditions | Room temperature, stirring for 24 hours; acidic cyclization at 0–5°C |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

| Yield | Approximately 70% for final pyrrolidinone-thiadiazole compound |

| Characterization | NMR, IR, MS, TLC, HPLC, melting point analysis |

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| Traditional Reflux | Acetonitrile, 3 h, 80°C | 65-70 | ~90% | |

| Microwave Irradiation | 150 W, 15 min, 100°C | 85-90 | ≥95% |

Structural Confirmation

Q: Which spectroscopic and analytical techniques are most reliable for confirming the molecular structure of this compound? A: A multi-technique approach is essential:

- FT-IR : Identify functional groups (e.g., NH₂ at 3280 cm⁻¹, C=S at 1570 cm⁻¹) .

- NMR : Confirm regiochemistry of the thiadiazole ring and substituent positions (e.g., ¹H NMR for aryl protons, ¹³C NMR for carbonyl groups).

- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass matching).

Note : X-ray crystallography is ideal for resolving ambiguities in stereochemistry, though it requires high-purity crystals .

Biological Activity Evaluation

Q: How can researchers design experiments to evaluate the antitumor potential of this compound? A:

- In vitro assays :

- Mechanistic studies :

Advanced Tip : Pair with nanoparticle carriers to study enhanced cellular uptake and ABC transporter interactions (e.g., P-glycoprotein inhibition) .

Data Contradiction Analysis

Q: How should researchers address contradictions in biological activity data across different studies? A: Common discrepancies arise from variations in:

- Cell line specificity : Activity may vary due to genetic heterogeneity (e.g., KRAS mutations in colorectal vs. breast cancer).

- Assay conditions : Differences in serum concentration or incubation time can alter results.

- Compound stability : Degradation in DMSO stock solutions may reduce efficacy.

Q. Resolution Strategy :

Replicate experiments under standardized conditions.

Use orthogonal assays (e.g., ATP-based viability + trypan blue exclusion).

Validate purity via HPLC before testing .

Computational Modeling for Mechanism Elucidation

Q: What computational methods can predict the binding interactions of this compound with biological targets? A:

- Molecular docking : Use AutoDock Vina to model interactions with glutaminase (e.g., binding to the allosteric site of GAC) .

- MD simulations : Run 100 ns trajectories to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding).

- QSAR : Develop models to correlate substituent effects (e.g., electron-withdrawing groups on the thiadiazole) with activity .

Software Recommendations : Schrödinger Suite, GROMACS, PyMOL.

Advanced In Vivo Studies

Q: What considerations are critical when translating this compound into in vivo models? A:

- Pharmacokinetics :

- Toxicity :

- Conduct acute toxicity studies in rodents (LD₅₀ determination).

- Assess hepatorenal function via serum ALT/Creatinine levels.

- Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.